

TG4-155: A Technical Guide to its K_i , K_b , and Mechanism of Action

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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

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This in-depth technical guide provides a comprehensive overview of the binding affinity (K_i and K_b values) and mechanism of action of **TG4-155**, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway.

Quantitative Binding Data

TG4-155 has been characterized as a high-affinity antagonist for the human EP2 receptor. Its binding affinity is described by the inhibition constant (K_i) and the antagonist dissociation constant (K_b).

Parameter	Value	Receptor	Species	Assay Type	Reference
Ki	9.9 nM	EP2	Human	Radioligand Binding Assay	[1][2]
15 nM	EP2	Human	Radioligand Binding Assay	[3]	
Kb	2.4 nM	EP2	Human	Schild Regression Analysis	[1][3][4][5]

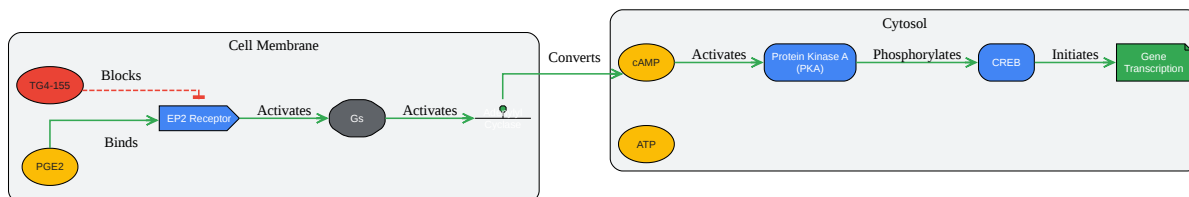
Selectivity Profile

TG4-155 exhibits significant selectivity for the EP2 receptor over other prostanoid receptors and other unrelated receptors.

Receptor	Kb / IC50	Selectivity vs. EP2 (fold)	Reference
EP4	11.4 µM	>1000	[4][5]
DP1	34.5 nM	~14	
EP1, EP3, IP	-	550 - 4750	[1]
5-HT2B	2.6 µM (IC50)	-	[1]
hERG	12 µM (IC50)	-	[1]

Mechanism of Action and Signaling Pathway

TG4-155 functions as a competitive antagonist at the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By competitively binding to the EP2 receptor, **TG4-155** blocks the binding of PGE2 and subsequent downstream signaling.



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TG4-155 Signaling Pathway

Experimental Protocols

The following are generalized protocols for the key assays used to determine the K_i and K_b values of **TG4-155**. Specific details may vary between laboratories and reagent suppliers.

Radioligand Binding Assay (for K_i determination)

This assay measures the ability of a test compound (**TG4-155**) to displace a radiolabeled ligand from its receptor.

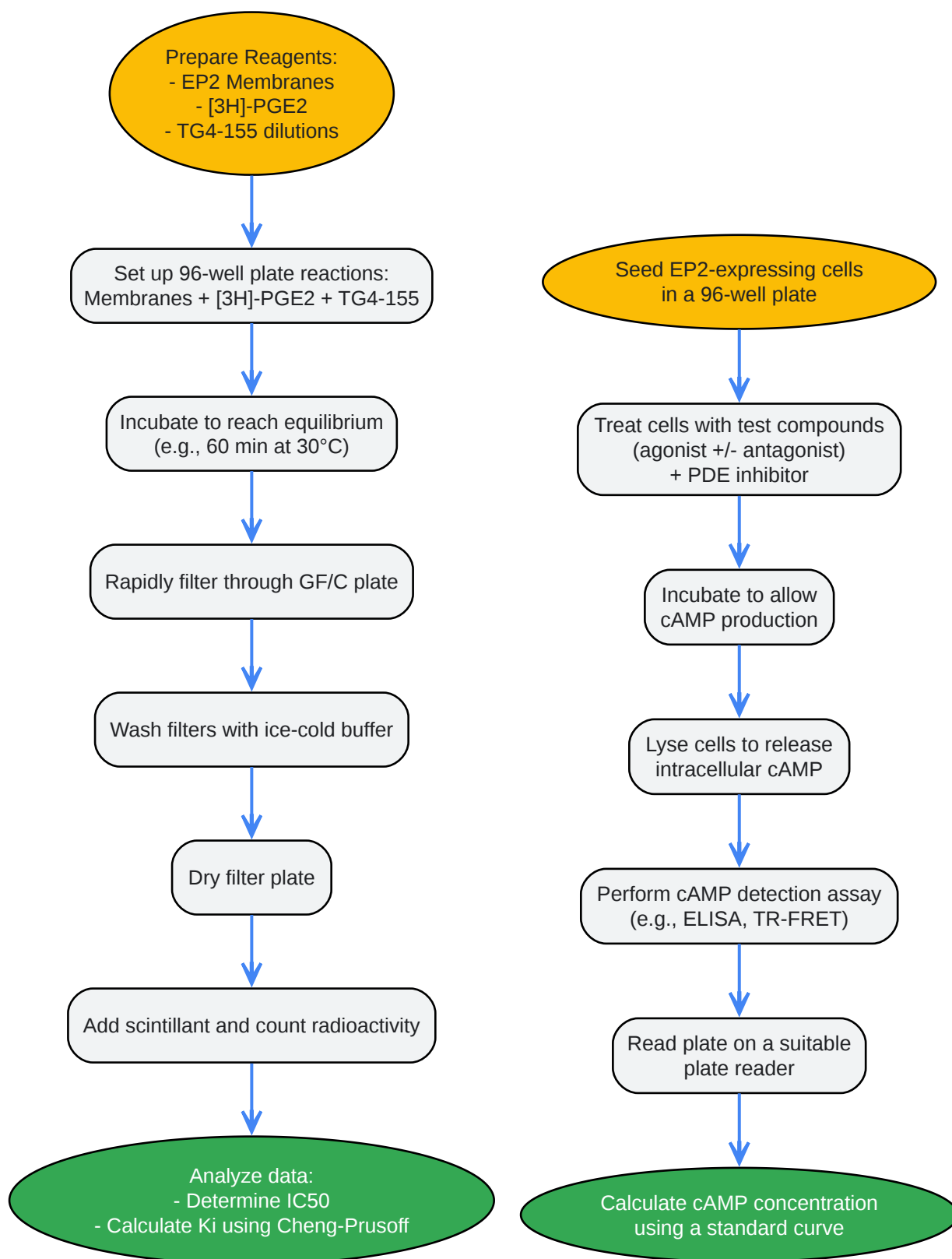
Materials:

- Cell membranes prepared from cells expressing the human EP2 receptor.
- Radioligand (e.g., [3H]-PGE2).
- **TG4-155** stock solution.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Wash Buffer (ice-cold).

- 96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- **Reaction Setup:** In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **TG4-155**.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- **Filtration:** Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
- **Data Analysis:** Determine the concentration of **TG4-155** that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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